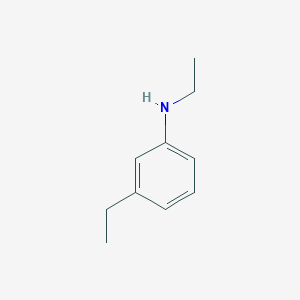
N,3-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-diethylaniline is an organic compound with the molecular formula C10H15N. It is a colorless to yellowish liquid that is slightly soluble in water but miscible with organic solvents such as alcohol, ether, and chloroform . This compound is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,3-diethylaniline can be synthesized through the alkylation of aniline with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an autoclave under pressure for several hours . Another method involves the reaction of m-aminophenol with chloroethane in the presence of an acid-binding agent, followed by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of ammonia in the reaction with this compound hydrochloride under anhydrous conditions. This method is efficient, environmentally friendly, and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N,3-diethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N,3-diethylaniline is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,3-diethylaniline involves its interaction with various molecular targets and pathways. It can act as a reducing agent in organic synthesis, forming complexes with borane to facilitate reduction reactions . Additionally, it may exhibit genotoxic effects by increasing the rate of sister chromatid exchange .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-diethylaniline
- N,N-dimethylaniline
- N-ethylaniline
Uniqueness
N,3-diethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties compared to other similar compounds. For example, N,N-diethylaniline and N,N-dimethylaniline are used as acid-absorbing bases, but this compound’s unique structure allows for different reactivity and applications .
Eigenschaften
Molekularformel |
C10H15N |
|---|---|
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
N,3-diethylaniline |
InChI |
InChI=1S/C10H15N/c1-3-9-6-5-7-10(8-9)11-4-2/h5-8,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
HIPBGESCMZUXNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12447573.png)
![1,3-dicyclohexyl-5-{[(2-ethylphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12447577.png)
![(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12447581.png)
![1-{N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}piperidine-4-carboxamide](/img/structure/B12447582.png)

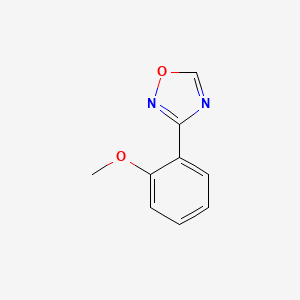
![3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12447618.png)
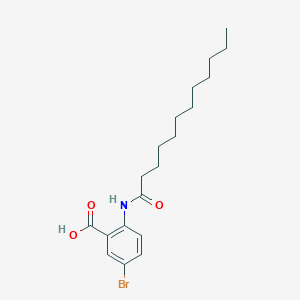
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-4-azanyl-1-oxidanyl-1,4-bis(oxidanylidene)butan-2-yl]amino]-3-methyl-1-oxidanylidene-pentan-2-yl]amino]-3-oxidanyl-1-oxidanylidene-butan-2-yl]amino]-5-[bis(azanyl)methylide](/img/structure/B12447634.png)
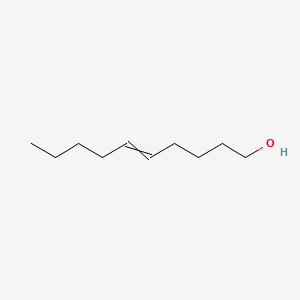
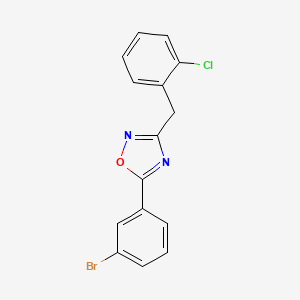
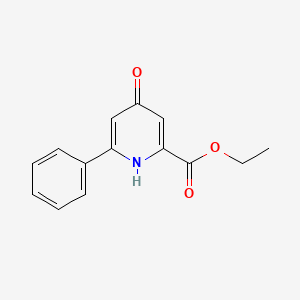
![Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12447645.png)
![5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B12447651.png)
